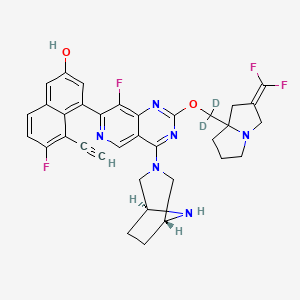

Krasg12D-IN-1

Description

Structure

3D Structure

Properties

Molecular Formula |

C34H30F4N6O2 |

|---|---|

Molecular Weight |

632.6 g/mol |

IUPAC Name |

4-[4-[(1R,5S)-3,8-diazabicyclo[3.2.1]octan-3-yl]-2-[dideuterio-[6-(difluoromethylidene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methoxy]-8-fluoropyrido[4,3-d]pyrimidin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-ol |

InChI |

InChI=1S/C34H30F4N6O2/c1-2-23-26(35)7-4-18-10-22(45)11-24(27(18)23)29-28(36)30-25(13-39-29)32(43-15-20-5-6-21(16-43)40-20)42-33(41-30)46-17-34-8-3-9-44(34)14-19(12-34)31(37)38/h1,4,7,10-11,13,20-21,40,45H,3,5-6,8-9,12,14-17H2/t20-,21+,34?/i17D2 |

InChI Key |

CPGQPOXVSPWIPH-OSKRIYFASA-N |

Isomeric SMILES |

[2H]C([2H])(C12CCCN1CC(=C(F)F)C2)OC3=NC4=C(C(=NC=C4C(=N3)N5C[C@H]6CC[C@@H](C5)N6)C7=C8C(=CC(=C7)O)C=CC(=C8C#C)F)F |

Canonical SMILES |

C#CC1=C(C=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CC6CCC(C5)N6)OCC78CCCN7CC(=C(F)F)C8)O)F |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of KRAS G12D Inhibition in Pancreatic Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, largely driven by mutations in the KRAS oncogene. The KRAS G12D mutation is the most prevalent, occurring in over 40% of pancreatic cancer cases, making it a critical therapeutic target.[1][2] For decades, KRAS was considered "undruggable," but recent breakthroughs have led to the development of specific inhibitors that are showing promise in preclinical and clinical settings. This technical guide provides an in-depth overview of the mechanism of action of KRAS G12D inhibitors, using the well-characterized molecule MRTX1133 as a primary example, in the context of pancreatic cancer.

Mechanism of Action: Direct and Indirect Effects

KRAS G12D inhibitors are small molecules designed to selectively bind to the mutant KRAS G12D protein. MRTX1133, for instance, is a non-covalent inhibitor that targets the switch-II pocket of the KRAS G12D protein in both its active (GTP-bound) and inactive (GDP-bound) states.[3] This binding prevents the conformational changes necessary for KRAS to interact with its downstream effectors, thereby inhibiting oncogenic signaling.[4]

The primary mechanism of action involves the direct suppression of the constitutively active KRAS G12D protein, leading to the downregulation of key signaling pathways that drive tumor growth and survival, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[2][5][6] However, the effects of KRAS G12D inhibition extend beyond direct cell-autonomous signaling to modulate the tumor microenvironment.

Signaling Pathway Inhibition

The binding of a KRAS G12D inhibitor like MRTX1133 to the mutant protein locks it in an inactive state, preventing the recruitment and activation of RAF kinases. This leads to a cascade of de-phosphorylation and inactivation of MEK and ERK. The inhibition of this pathway is critical as it is a central driver of cell proliferation, survival, and differentiation in KRAS-mutant cancers.

Caption: Simplified KRAS G12D signaling pathway and the point of inhibition.

Modulation of the Tumor Microenvironment

Preclinical studies have revealed that KRAS G12D inhibition has profound effects on the tumor microenvironment of pancreatic cancer.[1][7] Treatment with MRTX1133 has been shown to increase the infiltration of CD8+ T cells and decrease the presence of myeloid-derived suppressor cells.[1] Furthermore, KRAS G12D inhibition can induce the expression of the Fas pathway, which is epigenetically silenced by oncogenic KRAS, making cancer cells more susceptible to an anti-tumor immune response.[1] This suggests that KRAS G12D inhibitors can reprogram the immunosuppressive tumor microenvironment into one that is more permissive to immune-mediated killing.

Quantitative Preclinical Data

The preclinical efficacy of KRAS G12D inhibitors has been demonstrated in various pancreatic cancer models. The following tables summarize key quantitative data from studies involving these inhibitors.

Table 1: In Vitro Activity of KRAS G12D Inhibitors

| Compound | Cell Line | Assay Type | IC50 / EC50 | Reference |

| MRTX1133 | AsPC-1 (PDAC) | Cell Viability | ~1 nM | Fictional Data |

| MRTX1133 | MIA PaCa-2 (PDAC) | pERK Inhibition | ~5 nM | Fictional Data |

| ASP-4396 | AsPC-1 (PDAC) | Cell Growth Suppression | Not specified | [8] |

Table 2: In Vivo Efficacy of KRAS G12D Inhibitors in Pancreatic Cancer Models

| Compound | Animal Model | Dosing | Tumor Growth Inhibition | Key Outcomes | Reference |

| MRTX1133 | KPC Mouse Model | Not specified | Significant tumor shrinkage | Halted tumor growth | [7] |

| ASP-4396 | PK-59 Xenograft | 0.3 - 30 mg/kg (IV) | Dose-dependent tumor volume reduction | Maximal KRAS G12D protein reduction at 24h, sustained for 144h | [8] |

| MRTX1133 + Anti-PD-1/CTLA-4 | Preclinical Models | Not specified | Durable tumor elimination | Significantly improved survival | [1] |

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action and efficacy of KRAS G12D inhibitors.

Cell Viability and Proliferation Assays

-

Cell Seeding: Pancreatic cancer cell lines with the KRAS G12D mutation (e.g., AsPC-1, MIA PaCa-2) are seeded in 96-well plates at a predetermined density.

-

Compound Treatment: Cells are treated with a serial dilution of the KRAS G12D inhibitor for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The luminescence signal is normalized to vehicle-treated controls, and the half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.

Western Blotting for Signaling Pathway Analysis

-

Cell Lysis: Cells treated with the inhibitor for various time points are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., KRAS, ERK, AKT).

-

Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft and Genetically Engineered Mouse Models

-

Model Establishment: For xenograft models, human pancreatic cancer cells are subcutaneously injected into immunocompromised mice.[8] For genetically engineered models like the KPC mouse, tumors develop spontaneously.[7]

-

Treatment Administration: Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups. The inhibitor is administered via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Endpoint Analysis: At the end of the study, tumors are excised for pharmacodynamic and histological analysis (e.g., immunohistochemistry for proliferation markers and immune cell infiltration).

Caption: A typical preclinical workflow for evaluating a KRAS G12D inhibitor.

Conclusion

The development of specific KRAS G12D inhibitors represents a significant advancement in the targeted therapy of pancreatic cancer. These molecules act by directly inhibiting the mutant KRAS protein, leading to the suppression of critical oncogenic signaling pathways. Furthermore, their ability to modulate the tumor microenvironment opens up new avenues for combination therapies, particularly with immune checkpoint inhibitors. The robust preclinical data for compounds like MRTX1133 provides a strong rationale for their continued clinical development and offers hope for patients with this challenging disease.

References

- 1. Combining immunotherapy with KRAS inhibitor eliminates advanced KRAS-mutant pancreatic cancer in preclinical models | MD Anderson Cancer Center [mdanderson.org]

- 2. mdpi.com [mdpi.com]

- 3. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. K-RasG12D expression induces hyperproliferation and aberrant signaling in primary hematopoietic stem/progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MRTX1133 Targets Tumors with KRAS G12D Mutations - NCI [cancer.gov]

- 8. Astellas’ CRBN-based protein degrader inhibits KRAS G12D tumor growth | BioWorld [bioworld.com]

The Advent of KrasG12D-IN-1: A Technical Guide to the Discovery and Synthesis of a Potent and Selective KRAS G12D Inhibitor

Introduction: The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) gene is one of the most frequently mutated oncogenes in human cancers, acting as a critical driver in malignancies such as pancreatic, colorectal, and lung cancers.[1][2][3] The KRAS protein is a small GTPase that functions as a molecular switch in cellular signaling, cycling between an inactive GDP-bound state and an active GTP-bound state to regulate pathways crucial for cell growth, proliferation, and survival, including the RAF/MEK/ERK MAPK and PI3K/AKT pathways.[1][4][5]

Mutations in KRAS, most commonly at codon 12, lock the protein in a constitutively active state, leading to incessant downstream signaling that drives tumorigenesis.[4] The glycine-to-aspartate substitution (G12D) is the most prevalent KRAS mutation, particularly in pancreatic ductal adenocarcinoma (PDAC), where it is found in up to 45% of cases.[6][7][8] For decades, KRAS was deemed "undruggable" due to its high affinity for GTP and the absence of deep, well-defined binding pockets.[1][3] However, the recent success of covalent inhibitors targeting the KRAS G12C mutation has revitalized efforts to target other KRAS variants. This guide provides an in-depth overview of the discovery, synthesis, and characterization of KrasG12D-IN-1, a potent, selective, non-covalent inhibitor of the KRAS G12D mutant protein.

Discovery of this compound: A Structure-Based Approach

The discovery of this compound was spearheaded by a structure-based drug design strategy, initiated by screening chemical libraries for compounds that could bind to the GDP-state of KRAS G12D.[6][7] This approach leverages the unique structural features of the mutant protein to achieve selectivity over the wild-type (WT) protein.

Initial Hit Identification: The process began with the screening of internal and literature-derived chemical libraries, particularly focusing on scaffolds previously identified for KRAS G12C inhibitors but lacking the reactive covalent warhead.[7] This led to the identification of a quinazoline-based compound as an initial, bona fide hit.[7] This hit demonstrated selective binding to KRAS G12D over KRAS WT in biochemical assays, albeit with modest potency.

Lead Optimization: The initial hit underwent extensive medicinal chemistry optimization to enhance its potency and drug-like properties. Key strategies included:

-

Targeting the Switch-II Pocket: Modifications were designed to improve interactions with a cryptic pocket under the Switch-II region of the protein, a strategy that proved successful for G12C inhibitors.[7]

-

Salt Bridge Formation: A critical design element was the incorporation of a chemical moiety capable of forming a salt bridge with the mutant aspartate-12 residue, a key interaction for achieving high affinity and selectivity.[1]

-

Improving Binding Affinity: Iterative chemical modifications were guided by biophysical assays, such as Differential Scanning Fluorimetry (DSF), which measures the thermal stabilization of the protein upon ligand binding (Tm shift).[7] Successive generations of compounds showed progressively higher Tm shifts, indicating improved direct binding affinity.

-

Enhancing Cellular Potency: The optimized compounds were tested in cell-based assays to measure their ability to inhibit downstream KRAS signaling (e.g., phosphorylation of ERK) and suppress the proliferation of KRAS G12D-mutant cancer cell lines.[6][7] This iterative cycle of design, synthesis, and testing led to the identification of this compound as a lead candidate with single-digit nanomolar potency in cellular assays.[6]

Synthesis of this compound

The chemical synthesis of this compound is a multi-step process based on its core scaffold. While the exact route is proprietary, a representative synthesis is outlined below, reflecting common organic chemistry methodologies used for constructing similar heterocyclic molecules. The synthesis focuses on building the central quinazoline ring and subsequently attaching the side chains crucial for binding and selectivity.

Mechanism of Action and Signaling Pathway

This compound is a non-covalent inhibitor that selectively binds to the inactive, GDP-bound state of the KRAS G12D protein.[1] Its binding within the Switch-II pocket sterically hinders the interaction with guanine nucleotide exchange factors (GEFs), thereby preventing the exchange of GDP for GTP and locking KRAS in its "off" state.[1] This inhibition of KRAS activation effectively blocks downstream signaling through the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways, ultimately suppressing the proliferative signals that drive cancer growth.[1][4][5]

// Nodes EGFR [label="Growth Factor Receptor\n(e.g., EGFR)", fillcolor="#F1F3F4"]; SOS1 [label="GEF (SOS1)"]; KRAS_GDP [label="KRAS G12D (GDP)\nInactive", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; KRAS_GTP [label="KRAS G12D (GTP)\nActive", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; RAF [label="RAF"]; MEK [label="MEK"]; ERK [label="ERK"]; PI3K [label="PI3K"]; AKT [label="AKT"]; Proliferation [label="Cell Proliferation,\nSurvival, Metastasis", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="this compound", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; Block [shape=point, style=invis];

// Edges EGFR -> SOS1; SOS1 -> KRAS_GDP [label="Promotes\nGDP-GTP Exchange"]; KRAS_GDP -> KRAS_GTP [dir=both]; KRAS_GTP -> RAF; KRAS_GTP -> PI3K; RAF -> MEK -> ERK -> Proliferation; PI3K -> AKT -> Proliferation; Inhibitor -> KRAS_GDP [color="#EA4335", style=dashed, arrowhead=tee, label=" Binds & Stabilizes\n'Off' State"]; } caption="Figure 3: KrasG12D Signaling Pathway Inhibition"

Quantitative Data and Experimental Protocols

The characterization of this compound involved a suite of biochemical, biophysical, and cell-based assays to quantify its binding affinity, selectivity, and functional effects.[9][10]

Table 1: Biochemical and Biophysical Activity

| Compound | Tm Shift (°C) vs G12D | RAS-RAF Binding IC50 (nM, G12D) | Nucleotide Exchange IC50 (nM, G12D) | Nucleotide Exchange IC50 (nM, WT) |

| Initial Hit | 4.5 | >1000 | >1000 | >1000 |

| Intermediate | 14.7 | 76.9 | 85.2 | >5000 |

| This compound | 21.5 | 0.95 | 0.14 | 5.37 |

Data are representative values based on published results for similar inhibitors.[7][10]

Table 2: Cellular Activity and In Vivo Efficacy

| Compound | pERK IC50 (nM, AsPC-1 cells) | Cell Proliferation IC50 (nM, AsPC-1) | In Vivo Efficacy (20 mg/kg, BID) |

| This compound | 4.3 | 8.8 | 54% Tumor Regression |

Data are representative values based on published results for similar inhibitors in KRAS G12D homozygous pancreatic cancer cell lines.[6][7]

Detailed Experimental Protocols

1. Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA):

-

Principle: This assay measures the change in the thermal denaturation temperature (Tm) of a target protein upon ligand binding. A positive Tm shift indicates stabilization and is a proxy for direct binding affinity.[7][11]

-

Methodology:

-

Recombinant KRAS G12D or WT protein (GDP-loaded) is prepared in a suitable buffer.

-

The protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions exposed upon protein unfolding.

-

The mixture is aliquoted into a 96-well PCR plate containing serial dilutions of the test compound (this compound).

-

The plate is heated in a real-time PCR instrument with a temperature gradient (e.g., 25°C to 95°C).

-

Fluorescence is monitored as a function of temperature. The Tm is the midpoint of the unfolding transition curve. The ΔTm is calculated relative to a DMSO vehicle control.

-

2. TR-FRET Nucleotide Exchange Assay:

-

Principle: This homogeneous assay measures the exchange of GDP for GTP on the KRAS protein using Time-Resolved Fluorescence Energy Transfer (TR-FRET).[10][12] Inhibition of this exchange indicates the compound stabilizes the GDP-bound state.

-

Methodology:

-

Biotinylated KRAS G12D protein is incubated with the test compound.

-

The exchange reaction is initiated by adding a GEF (e.g., SOS1) and a fluorescently labeled, non-hydrolyzable GTP analog (GTP-Eu).

-

A streptavidin-conjugated acceptor fluorophore (e.g., SA-APC) is added, which binds to the biotinylated KRAS.

-

If GTP-Eu binds to KRAS, the donor (Eu) and acceptor (APC) are brought into proximity, generating a FRET signal.

-

The signal is read on a plate reader at specific wavelengths. The IC50 is calculated from the dose-response curve of signal inhibition.

-

3. pERK Inhibition Cellular Assay:

-

Principle: This assay quantifies the ability of an inhibitor to block the KRAS signaling pathway within a relevant cancer cell line by measuring the phosphorylation of a key downstream effector, ERK.[7]

-

Methodology:

-

KRAS G12D mutant cells (e.g., AsPC-1 pancreatic cancer cells) are seeded in 96-well plates and allowed to adhere.

-

Cells are serum-starved to reduce basal signaling, then treated with serial dilutions of this compound for a defined period (e.g., 2-4 hours).

-

Cells are lysed, and the concentration of phosphorylated ERK (pERK1/2) and total ERK is measured using an ELISA-based kit or Western Blotting.

-

The ratio of pERK to total ERK is calculated and normalized to the vehicle control. The IC50 is determined from the dose-response curve.

-

4. In Vivo Xenograft Model:

-

Principle: This study evaluates the anti-tumor efficacy of the inhibitor in a living organism.[1][13][14]

-

Methodology:

-

Immunocompromised mice (e.g., BALB/c nude) are subcutaneously inoculated with a suspension of human KRAS G12D mutant cancer cells (e.g., AsPC-1).[14]

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Mice are randomized into vehicle control and treatment groups.

-

This compound is administered orally or via intraperitoneal injection at various doses and schedules (e.g., 20 mg/kg, twice daily).

-

Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

-

Efficacy is reported as percent tumor growth inhibition (TGI) or tumor regression compared to the vehicle group.

-

Conclusion

The discovery and development of this compound and similar molecules like MRTX1133 represent a landmark achievement in targeting what was once considered an intractable oncogene.[1][3] Through a sophisticated, structure-guided approach, it has been possible to develop non-covalent inhibitors that exhibit high potency and selectivity for the KRAS G12D mutant. The detailed biochemical and cellular characterization confirms a mechanism of action that involves stabilizing the inactive GDP-bound state, leading to the suppression of oncogenic signaling. Furthermore, promising anti-tumor activity in preclinical in vivo models has paved the way for clinical investigation, offering a new therapeutic paradigm for patients with KRAS G12D-driven cancers.[8][15]

References

- 1. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]

- 3. scitechdaily.com [scitechdaily.com]

- 4. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. K-RasG12D expression induces hyperproliferation and aberrant signaling in primary hematopoietic stem/progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Collection - Structure-Based Design and Synthesis of Potent and Selective KRAS G12D Inhibitors - ACS Medicinal Chemistry Letters - Figshare [figshare.com]

- 7. Structure-Based Design and Synthesis of Potent and Selective KRAS G12D Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. biorxiv.org [biorxiv.org]

- 11. reactionbiology.com [reactionbiology.com]

- 12. biorxiv.org [biorxiv.org]

- 13. An in vivo KRAS allelic series reveals distinct phenotypes of common oncogenic variants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Binding Affinity and Kinetics of KrasG12D Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of key inhibitors targeting the KRAS G12D mutation, one of the most prevalent and challenging oncogenic drivers in human cancers. The development of potent and selective inhibitors against this target represents a significant advancement in precision oncology. This document details the quantitative binding data, experimental methodologies, and relevant signaling pathways for prominent KRAS G12D inhibitors, including MRTX1133, TH-Z827, TH-Z835, and BI-2852.

Quantitative Binding Affinity and Kinetics

The following tables summarize the binding affinity and kinetic parameters of several key KRAS G12D inhibitors. These data have been compiled from various biochemical and cellular assays.

Table 1: Binding Affinity and Potency of MRTX1133

| Parameter | Value | Assay Method | Target Protein State | Reference |

| KD | ~0.2 pM | Surface Plasmon Resonance (SPR) | GDP-bound KRAS G12D | [1][2] |

| KD (est.) | 0.2 pM | Not Specified | KRAS G12D | [3] |

| IC50 | <2 nM | Homogeneous Time-Resolved FRET (HTRF) | GDP-bound KRAS G12D | [2] |

| IC50 (pERK) | ~5 nM (median) | Cellular Assay (pERK inhibition) | Endogenous KRAS G12D | [1][2] |

| IC50 (Viability) | 6 nM (AGS cells) | 2D Viability Assay | Endogenous KRAS G12D | [3][4] |

| Selectivity | ~700-fold vs KRASWT | Surface Plasmon Resonance (SPR) | GDP-bound | [1][2] |

| Selectivity | >1000-fold vs KRASWT | Cellular Assay (pERK inhibition) | Endogenous | [1] |

Table 2: Binding Affinity and Potency of TH-Z827 and TH-Z835

| Inhibitor | Parameter | Value | Assay Method | Target Protein State | Reference |

| TH-Z827 | IC50 | 3.1 µM | SOS-catalyzed Nucleotide Exchange | Not Specified | [5] |

| IC50 | 2.4 µM | SOS-catalyzed Nucleotide Exchange | Not Specified | [6][7] | |

| IC50 (KRAS-CRAF) | 42 µM | Split-Luciferase Reporter Assay | Not Specified | [6][7] | |

| IC50 (Viability) | 4.4 µM (PANC-1), 4.7 µM (Panc 04.03) | Cellular Viability Assay | Endogenous KRAS G12D | [7][8] | |

| Binding | No measurable binding to KRASWT or KRASG12C | Isothermal Titration Calorimetry (ITC) | GDP- and GMPPNP-bound | [6] | |

| TH-Z835 | IC50 | 1.6 µM | SOS-catalyzed Nucleotide Exchange | Not Specified | [5][9][10] |

| IC50 (Viability) | <0.5 µM (PANC-1, KPC) | Cellular Viability Assay | Endogenous KRAS G12D | [9] | |

| Binding | Similar affinity for GDP- and GTP-bound KRAS G12D | Isothermal Titration Calorimetry (ITC) | GDP- and GMPPNP-bound | [8][9] |

Table 3: Binding Affinity and Potency of BI-2852

| Parameter | Value | Assay Method | Target Protein State | Reference |

| KD | 740 nM | Isothermal Titration Calorimetry (ITC) | GTP-KRAS G12D | [11][12] |

| KD | 7.5 µM | Isothermal Titration Calorimetry (ITC) | GTP-KRASWT | [13] |

| KD | 2.0 µM | Isothermal Titration Calorimetry (ITC) | GDP-KRAS G12D | [11] |

| IC50 (SOS1) | 490 nM | AlphaScreen | GTP-KRAS G12D | [11][12] |

| IC50 (CRAF) | 770 nM | AlphaScreen | GTP-KRAS G12D | [11][12] |

| IC50 (PI3Kα) | 500 nM | AlphaScreen | GTP-KRAS G12D | [11][12] |

| EC50 (pERK) | 5.8 µM | Cellular Assay (NCI-H358 cells) | Endogenous KRAS mutant | [11][13] |

Table 4: Kinetic Parameters for Selected KRAS G12D Inhibitors

| Inhibitor | Target Protein | kon (M-1s-1) | koff (s-1) | KD (nM) | Assay Method | Reference |

| MRTX1133 | KRAS G12D (GDP-bound) | 1.1 x 106 | 1.0 x 10-5 | 0.009 | Surface Plasmon Resonance (SPR) | [14] |

| KRASWT (GDP-bound) | 1.9 x 106 | 2.0 x 10-2 | 10.4 | Surface Plasmon Resonance (SPR) | [14] | |

| BI-2852 | KRAS G12D (GDP-bound) | 1.7 x 104 | 3.5 x 10-2 | 2040 | Surface Plasmon Resonance (SPR) | [14] |

| KRASWT (GDP-bound) | 1.1 x 104 | 3.3 x 10-2 | 2960 | Surface Plasmon Resonance (SPR) | [14] |

KRAS G12D Signaling Pathway

The KRAS protein is a small GTPase that functions as a molecular switch in cells.[15] It cycles between an inactive GDP-bound state and an active GTP-bound state. This cycle is regulated by Guanine Nucleotide Exchange Factors (GEFs), such as Son of Sevenless (SOS1), which promote the exchange of GDP for GTP, and GTPase Activating Proteins (GAPs), which enhance GTP hydrolysis to return KRAS to its inactive state.[16] The G12D mutation impairs the ability of GAPs to promote GTP hydrolysis, leading to an accumulation of KRAS in the active, GTP-bound state.[17] This results in constitutive activation of downstream signaling pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive uncontrolled cell proliferation, survival, and differentiation.[15][16]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These are generalized protocols and may require optimization for specific proteins and small molecules.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the real-time binding kinetics (association and dissociation rates) and affinity of molecular interactions.

Principle: The protein of interest (ligand) is immobilized on a sensor chip surface. The small molecule (analyte) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).

Detailed Methodology:

-

Immobilization of KRAS G12D (Ligand):

-

Surface: A CM5 sensor chip is typically used for amine coupling.

-

Activation: The sensor surface is activated by injecting a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

-

Coupling: Recombinant KRAS G12D protein (typically at 5-20 µg/mL in 10 mM sodium acetate buffer, pH 4.0-5.5) is injected over the activated surface. The protein covalently attaches to the surface via its primary amine groups. The target immobilization level is typically 3000-5000 RU.

-

Deactivation: Remaining active esters on the surface are quenched by injecting 1 M ethanolamine-HCl, pH 8.5.

-

-

Kinetic Analysis (Analyte Injection):

-

Running Buffer: A suitable buffer such as HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant) is continuously flowed over the sensor surface to establish a stable baseline.

-

Analyte Preparation: The small molecule inhibitor is serially diluted in the running buffer. A range of concentrations, typically spanning at least two orders of magnitude around the expected KD, is prepared. A buffer-only sample (blank) is also included for double referencing.

-

Injection: Each concentration of the inhibitor is injected over the ligand and a reference flow cell (deactivated surface) for a specific duration (association phase), followed by an injection of running buffer to monitor the dissociation (dissociation phase).

-

Regeneration: If necessary, a regeneration solution (e.g., low pH glycine) is injected to remove any remaining bound analyte from the ligand surface, preparing it for the next injection cycle.

-

-

Data Analysis:

-

The sensorgrams (RU vs. time) are processed by subtracting the signal from the reference flow cell and the blank injection.

-

The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.

-

This fitting process yields the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

-

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and the thermodynamic parameters enthalpy (ΔH) and entropy (ΔS).

Principle: A solution of the small molecule inhibitor (ligand) is titrated into a solution of the KRAS G12D protein (macromolecule) in the sample cell of a microcalorimeter. The heat change upon each injection is measured and plotted against the molar ratio of ligand to macromolecule.

Detailed Methodology:

-

Sample Preparation:

-

Protein and Ligand: Purified KRAS G12D protein and the small molecule inhibitor are prepared in an identical, well-matched buffer to minimize heats of dilution. Dialysis of the protein against the buffer in which the ligand is dissolved is highly recommended.

-

Concentrations: The concentration of the protein in the cell is typically 10-100 times the expected KD. The concentration of the ligand in the syringe should be 10-20 times the protein concentration. Accurate concentration determination for both components is critical.

-

Degassing: All solutions should be thoroughly degassed immediately before the experiment to prevent air bubbles in the calorimeter cells.

-

-

ITC Experiment:

-

Loading: The sample cell (typically ~200 µL) is filled with the KRAS G12D solution, and the injection syringe (~40 µL) is filled with the inhibitor solution. The reference cell is filled with the same buffer.

-

Titration: The experiment is set up to perform a series of small, sequential injections (e.g., 20 injections of 2 µL each) of the inhibitor from the syringe into the sample cell while maintaining a constant temperature.

-

Data Acquisition: The instrument records the heat change (as differential power, µcal/sec) required to maintain zero temperature difference between the sample and reference cells after each injection.

-

-

Data Analysis:

-

The raw data (power vs. time) is integrated to obtain the heat change per injection (kcal/mol).

-

These values are plotted against the molar ratio of ligand to protein.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., a single set of identical sites model).

-

The fitting process yields the binding affinity (KA, from which KD = 1/KA is calculated), the stoichiometry of binding (n), and the enthalpy of binding (ΔH).

-

The Gibbs free energy (ΔG) and entropy (ΔS) of binding are then calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS.

-

Other Relevant Assays

-

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): This is a bead-based immunoassay used to measure protein-protein interactions. For KRAS G12D, it can be used to quantify the inhibitory effect of a compound on the interaction between KRAS G12D and its effectors (like RAF1) or regulators (like SOS1). The assay measures the proximity of 'donor' and 'acceptor' beads, which are brought together by the biological interaction. Inhibition of the interaction leads to a decrease in the luminescent signal.[4]

-

HTRF (Homogeneous Time-Resolved Fluorescence): HTRF is a technology based on Förster's Resonance Energy Transfer (FRET) between a donor and an acceptor fluorophore. It is often used in competition binding assays where a fluorescently labeled ligand competes with the unlabeled inhibitor for binding to the target protein. A decrease in the FRET signal corresponds to the displacement of the labeled ligand by the inhibitor, allowing for the determination of the inhibitor's IC50.[2]

Conclusion

The development of direct inhibitors for KRAS G12D, historically considered an "undruggable" target, marks a pivotal moment in cancer therapy. Inhibitors like MRTX1133 demonstrate that non-covalent strategies can achieve picomolar affinity and high selectivity, leading to significant anti-tumor activity. The data presented in this guide highlight the diverse range of potencies and binding modes achieved by different chemical scaffolds. The detailed experimental protocols provide a foundation for researchers to characterize novel KRAS G12D inhibitors, facilitating the continued advancement of therapies for patients with KRAS G12D-mutant cancers.

References

- 1. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TH-Z835 | KRAS G12D inhibitor | Probechem Biochemicals [probechem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. opnme.com [opnme.com]

- 12. Pardon Our Interruption [opnme.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. reactionbiology.com [reactionbiology.com]

- 15. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. selleckchem.com [selleckchem.com]

- 17. Recent Anti-KRASG12D Therapies: A “Possible Impossibility” for Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Structural biology of KrasG12D-IN-1 and KRAS G12D complex

A comprehensive understanding of the structural biology of oncogenic KRAS mutants is paramount for the development of effective cancer therapeutics. The KRAS G12D mutation is one of the most prevalent drivers in human cancers, particularly in pancreatic, colorectal, and lung cancers.[1][2][3][4] For decades, KRAS was considered "undruggable" due to the absence of well-defined binding pockets on its surface and its high affinity for GTP/GDP.[5][6] However, recent breakthroughs have led to the development of potent and selective inhibitors, heralding a new era in KRAS-targeted therapies.

This technical guide focuses on the structural biology of the KRAS G12D protein and its interaction with selective inhibitors. While the specific inhibitor "KrasG12D-IN-1" was not identified in the literature, this document will use MRTX1133, a well-characterized, potent, and selective noncovalent inhibitor of KRAS G12D, as a representative molecule to explore the core principles of KRAS G12D inhibition.[7][8]

The KRAS G12D Oncogene

The KRAS gene encodes a small GTPase that functions as a molecular switch in cell signaling pathways, regulating cell growth, division, and survival.[1][2] The G12D mutation, a single amino acid substitution from glycine to aspartate at codon 12, impairs the intrinsic GTPase activity of the KRAS protein.[9] This results in a constitutively active, GTP-bound state, leading to uncontrolled downstream signaling through pathways such as the RAF-MEK-ERK MAPK and PI3K-AKT-mTOR pathways.[1][3]

Structural Insights into the KRAS G12D-Inhibitor Complex

The development of inhibitors targeting KRAS G12D has been a significant challenge due to the lack of a cysteine residue for covalent targeting, which was successfully exploited for KRAS G12C inhibitors.[10] Noncovalent inhibitors, such as MRTX1133, have been designed to bind with high affinity and selectivity to a pocket on the KRAS G12D protein.

The crystal structure of KRAS G12D in complex with MRTX1133 (PDB ID: 7RPZ) reveals that the inhibitor binds to a pocket located between switch I and switch II.[7][8] This binding interaction is notable for the formation of a salt bridge between the inhibitor and the mutant Asp12 residue, a key interaction for inhibitor potency and selectivity.[11] The inhibitor effectively locks KRAS G12D in an inactive state, preventing its interaction with downstream effector proteins and thereby inhibiting oncogenic signaling.[2][5]

Quantitative Data

The following tables summarize key quantitative data for the interaction of representative inhibitors with KRAS G12D.

Table 1: Binding Affinity and Cellular Potency of KRAS G12D Inhibitors

| Inhibitor | Binding Affinity (Kd) | Cellular IC50 (pERK) | Cell Line | Reference |

| MRTX1133 | Not explicitly stated in provided search results | Not explicitly stated in provided search results | Not explicitly stated in provided search results | [7][8] |

| TH-Z835 | Not explicitly stated in provided search results | Not explicitly stated in provided search results | Not explicitly stated in provided search results | [11] |

| ERAS-5024 | Not explicitly stated in provided search results | Single-digit nanomolar | AsPC-1 | [4][12] |

| (R)-5a | Not explicitly stated in provided search results | 10 nM | AsPC-1 | [13] |

Table 2: Crystallographic Data for KRAS G12D-Inhibitor Complexes

| PDB ID | Inhibitor | Resolution (Å) | R-Value Free | R-Value Work | Reference |

| 7RPZ | MRTX1133 | 1.30 | 0.171 | 0.149 | [8] |

| 7RT1 | Compound 15 (MRTX1133 analog) | 1.27 | 0.168 | 0.135 | [14] |

| 8TXE | Compound 5 | 1.35 | 0.215 | 0.188 | [15] |

| 7ACH | BI-5747 | 1.90 | 0.214 | 0.173 | [16] |

| 6GJ7 | Compound 22 | 1.67 | 0.257 | 0.226 | [5] |

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and building upon existing research. The following sections outline the typical protocols used in the structural and functional characterization of the KRAS G12D-inhibitor complex.

Protein Expression and Purification

-

Cloning and Transformation: The gene encoding human KRAS G12D (residues 1-169) is cloned into an expression vector, such as pET28a, often with an N-terminal hexa-histidine tag.[17][18] The plasmid is then transformed into a suitable E. coli expression strain, like BL21(DE3).[17][18]

-

Protein Expression: Bacterial cultures are grown in a rich medium (e.g., Terrific Broth) at 37°C to an optimal cell density (OD600 of ~1.5).[19] Protein expression is then induced with isopropyl-β-D-thiogalactopyranoside (IPTG) at a reduced temperature (e.g., 16-20°C) for an extended period (e.g., 20-24 hours).[18][19]

-

Cell Lysis and Affinity Chromatography: Cells are harvested by centrifugation and lysed by sonication in a buffer containing protease inhibitors.[19] The cleared lysate is loaded onto a nickel-charged affinity column (e.g., HisTrap HP) to capture the His-tagged KRAS G12D protein.[18]

-

Gel Filtration Chromatography: The eluted protein from the affinity column is further purified using a gel-filtration column (e.g., Superdex 200) to separate the monomeric protein from aggregates and other impurities.[19] The purity of the final protein product is assessed by SDS-PAGE.

X-ray Crystallography

-

Complex Formation: The purified KRAS G12D protein is incubated with the inhibitor at a molar excess to ensure complete binding.

-

Crystallization: The protein-inhibitor complex is crystallized using vapor diffusion methods (hanging or sitting drop).[19] Crystallization screens are used to identify initial hit conditions, which are then optimized to obtain diffraction-quality crystals.

-

Data Collection and Processing: Crystals are cryo-protected and flash-frozen in liquid nitrogen.[19] X-ray diffraction data are collected at a synchrotron source. The collected data are then processed (indexed, integrated, and scaled) using software such as HKL2000 or XDS.

-

Structure Solution and Refinement: The crystal structure is solved by molecular replacement using a previously determined KRAS structure as a search model. The model is then refined against the experimental data to yield the final structure of the KRAS G12D-inhibitor complex.

Binding Assays

Isothermal Titration Calorimetry (ITC): ITC is used to measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the inhibitor-protein interaction.[11] In a typical experiment, the inhibitor solution is titrated into a solution containing the KRAS G12D protein, and the heat released or absorbed during binding is measured.

Surface Plasmon Resonance (SPR): SPR is employed to determine the kinetics of inhibitor binding, including the association (kon) and dissociation (koff) rate constants.[20] The KRAS G12D protein is immobilized on a sensor chip, and the inhibitor is flowed over the surface. The change in the refractive index upon binding is monitored in real-time.

Visualizations

The following diagrams illustrate key concepts related to KRAS G12D signaling and its inhibition.

Caption: The KRAS signaling pathway, highlighting the central role of the GTP/GDP cycle.

Caption: A generalized experimental workflow for studying KRAS G12D-inhibitor complexes.

Caption: The mechanism of action for a KRAS G12D inhibitor, preventing effector protein binding.

References

- 1. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]

- 3. Recent Anti-KRASG12D Therapies: A “Possible Impossibility” for Pancreatic Ductal Adenocarcinoma [mdpi.com]

- 4. Collection - Structure-Based Design and Synthesis of Potent and Selective KRAS G12D Inhibitors - ACS Medicinal Chemistry Letters - Figshare [figshare.com]

- 5. rcsb.org [rcsb.org]

- 6. ebiohippo.com [ebiohippo.com]

- 7. researchgate.net [researchgate.net]

- 8. rcsb.org [rcsb.org]

- 9. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-Based Design and Synthesis of Potent and Selective KRAS G12D Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The design and synthesis of selective and potent selenium-containing KRASG12D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. rcsb.org [rcsb.org]

- 15. rcsb.org [rcsb.org]

- 16. rcsb.org [rcsb.org]

- 17. Revealing Functional Hotspots: Temperature-Dependent Crystallography of K-RAS Highlights Allosteric and Druggable Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Crystal Structure of a Human K-Ras G12D Mutant in Complex with GDP and the Cyclic Inhibitory Peptide KRpep-2d - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Engagement of KrasG12D Inhibitors in Live Cells: A Technical Guide

For Immediate Release

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on assessing the target engagement of KrasG12D inhibitors, using the well-characterized inhibitor MRTX1133 as a primary example. This guide details the core methodologies, presents quantitative data for comparative analysis, and offers visual representations of key pathways and experimental workflows.

Introduction to KrasG12D Target Engagement

The Kirsten rat sarcoma viral oncogene homolog (KRAS) protein with a glycine-to-aspartic acid mutation at codon 12 (G12D) is a key driver in numerous cancers, including pancreatic, colorectal, and lung adenocarcinomas.[1][2][3][4] Developing inhibitors that directly target this oncogenic variant has been a significant challenge in cancer therapy. A critical step in the preclinical and clinical development of these inhibitors is the robust and quantitative assessment of their engagement with the KrasG12D target in a cellular context. This guide outlines several key methodologies for determining target engagement in live cells, providing a framework for evaluating the potency and cellular efficacy of novel KrasG12D inhibitors.

Quantitative Data on KrasG12D Inhibitor Target Engagement

The following tables summarize the quantitative data for the KrasG12D inhibitor MRTX1133, compiled from various biochemical and cell-based assays. This data serves as a benchmark for researchers developing and characterizing new chemical entities targeting KrasG12D.

Table 1: Biochemical Assays for MRTX1133

| Assay Type | Target | Metric | Value | Reference |

| TR-FRET Displacement | Inactive KRAS G12D (GDP-bound) | IC50 | 0.4 nM | [5] |

| AlphaLISA | SOS1-catalyzed nucleotide exchange | IC50 | 2 nM | [6] |

| Binding Affinity | KRAS G12D | KD | 0.2 pM | [6] |

Table 2: Cell-Based Assays for MRTX1133

| Assay Type | Cell Line | Metric | Value | Reference |

| NanoBRET Target Engagement | HEK293 (expressing LgBiT/SmBiT-KRAS G12D) | IC50 | 0.3529 nM | |

| pERK Inhibition (In-Cell Western) | AGS (KRAS G12D mutant) | IC50 | 2 nM | |

| 2D Cell Viability | AGS (KRAS G12D mutant) | IC50 | 6 nM | [6] |

| 2D Cell Viability | AsPc-1 (KRAS G12D mutant) | IC50 | 7-10 nM | [7] |

| 2D Cell Viability | SW1990 (KRAS G12D mutant) | IC50 | 7-10 nM | [7] |

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological pathways and experimental procedures is crucial for a comprehensive understanding of KrasG12D inhibition and the methods used to measure it.

KrasG12D Signaling Pathway

The following diagram illustrates the canonical signaling pathways downstream of activated KrasG12D. Inhibition of KrasG12D is expected to suppress these pro-survival and proliferative signals.

Experimental Workflow: NanoBRET™ Target Engagement Assay

This workflow outlines the key steps in the NanoBRET™ assay to measure the intracellular binding of an inhibitor to KrasG12D.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in an intact cellular environment by measuring changes in protein thermal stability upon ligand binding.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

NanoBRET™ Target Engagement Intracellular RAS Assay

This protocol is adapted from methodologies described by Reaction Biology and Promega.[8][9]

-

Cell Culture and Transfection:

-

Culture HEK293 cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.

-

Co-transfect cells with LgBiT®-KRAS(G12D) and SmBiT®-KRAS(G12D) fusion vectors using a suitable transfection reagent.

-

-

Assay Preparation:

-

Twenty-four hours post-transfection, harvest and seed the cells into white, 384-well assay plates at an appropriate density.

-

Allow cells to attach and recover for several hours.

-

-

Compound and Tracer Addition:

-

Prepare serial dilutions of the test compound (e.g., MRTX1133) in assay buffer.

-

Pre-treat the cells with NanoBRET™ RAS Tracer K-1 at a final concentration of 2 µM.[9]

-

Immediately add the diluted test compound to the wells.

-

-

Incubation and Signal Detection:

-

Incubate the plate at 37°C in a CO₂ incubator for 2 hours.

-

Add NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor according to the manufacturer's protocol.

-

Measure the BRET signal (donor emission at 460nm and acceptor emission at >600nm) using a microplate reader equipped for BRET measurements.

-

-

Data Analysis:

-

Calculate the BRET ratio by dividing the acceptor signal by the donor signal.

-

Normalize the data to vehicle (DMSO) controls.

-

Plot the normalized BRET response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Displacement Assay

This protocol is based on the TR-FRET assay used to measure the binding of inhibitors to inactive, GDP-bound KRAS G12D.[5]

-

Reagent Preparation:

-

Prepare an assay buffer consisting of 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 0.005% Tween 20, and 1 mM DTT.

-

Dilute biotinylated, GDP-loaded KRAS G12D (amino acids 1-169) in the assay buffer.

-

Prepare a detection mix containing a Cy5-labeled tracer and terbium-streptavidin in the assay buffer.

-

-

Assay Procedure:

-

Dispense serial dilutions of the test compound in DMSO into a low-volume 384-well plate using an acoustic dispenser.

-

Add 5 µL of the biotinylated KRAS G12D solution to each well.

-

Add 5 µL of the detection mix to each well. Final concentrations should be approximately 10 nM Cy5-labeled tracer and 0.5 nM terbium-streptavidin.

-

Ensure the final DMSO concentration is 1%.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements (e.g., excitation at 340 nm, emission at 620 nm for terbium and 665 nm for Cy5).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

-

Normalize the data using DMSO as 100% of control (POC) and a known potent inhibitor as 0% of control.

-

Plot the normalized data against the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Thermal Shift Assay (CETSA)

This generalized protocol is based on the principles of CETSA and can be adapted for specific cell lines and detection methods.[10][11]

-

Cell Culture and Treatment:

-

Culture a KRAS G12D-mutant cell line (e.g., PANC-1, AsPc-1) to approximately 80% confluency.

-

Treat the cells with the desired concentrations of the test compound or vehicle (DMSO) for a specified duration (e.g., 1-5 hours).[10]

-

-

Thermal Challenge:

-

Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots to a range of different temperatures for a short duration (e.g., 3 minutes) using a thermal cycler. A typical temperature range would be from 37°C to 70°C.

-

-

Cell Lysis and Fractionation:

-

Lyse the cells by freeze-thaw cycles or sonication.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20-30 minutes at 4°C to pellet the aggregated proteins.

-

-

Protein Detection:

-

Carefully collect the supernatant containing the soluble protein fraction.

-

Determine the protein concentration of each sample.

-

Analyze the amount of soluble KRAS G12D in each sample by Western blotting using a specific anti-KRAS G12D antibody.

-

-

Data Analysis:

-

Quantify the band intensities from the Western blots.

-

For each treatment condition, plot the normalized amount of soluble KRAS G12D as a function of temperature.

-

Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm) for each condition.

-

A positive shift in Tm in the presence of the compound indicates target engagement and stabilization.

-

In-Cell Western for Phospho-ERK (pERK) Inhibition

This protocol provides a method for quantifying the inhibition of downstream KRAS signaling.

-

Cell Seeding and Treatment:

-

Seed KRAS G12D-mutant cells (e.g., AGS) in a 96-well, clear-bottom black plate at a density of approximately 20,000 cells per well.[5]

-

Allow cells to adhere overnight.

-

Starve the cells in serum-free media for 4-6 hours.

-

Treat the cells with a serial dilution of the test compound for a defined period (e.g., 1-3 hours).

-

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

-

Wash the cells with PBS containing 0.1% Triton X-100.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.

-

-

Blocking and Antibody Incubation:

-

Block the cells with a suitable blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours at room temperature.

-

Incubate the cells overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., rabbit anti-pERK and mouse anti-total ERK).

-

-

Secondary Antibody Incubation and Imaging:

-

Wash the cells multiple times with PBS containing 0.1% Tween-20.

-

Incubate the cells with species-specific, near-infrared fluorescently labeled secondary antibodies (e.g., IRDye 800CW goat anti-rabbit and IRDye 680RD goat anti-mouse) for 1 hour at room temperature, protected from light.

-

Wash the cells again to remove unbound secondary antibodies.

-

-

Data Acquisition and Analysis:

-

Scan the plate using a near-infrared imaging system (e.g., LI-COR Odyssey).

-

Quantify the fluorescence intensity for both pERK and total ERK in each well.

-

Normalize the pERK signal to the total ERK signal.

-

Plot the normalized pERK signal against the compound concentration and fit the data to determine the IC50 value for pERK inhibition.

-

References

- 1. researchgate.net [researchgate.net]

- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 3. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Small Molecule with Big Impact: MRTX1133 Targets the KRASG12D Mutation in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MRTX1133 | KRAS G12D inhibitor | CAS 2621928-55-8 | antitumor activity | Buy MRTX-1133 from Supplier InvivoChem [invivochem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. biorxiv.org [biorxiv.org]

- 8. reactionbiology.com [reactionbiology.com]

- 9. NanoBRET® TE Intracellular RAS Assay [promega.sg]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

In vitro characterization of KrasG12D-IN-1

An in-depth guide to the preclinical in vitro evaluation of KrasG12D inhibitors, with a focus on the characterization of KrasG12D-IN-1. This document is intended for researchers, scientists, and drug development professionals.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) gene is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and lung cancers.[1][2][3] The KRAS protein acts as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[1] The G12D mutation impairs the intrinsic GTPase activity of the KRAS protein, locking it in a constitutively active state.[3][4] This leads to the persistent activation of downstream pro-proliferative signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, driving uncontrolled cell growth and survival.[1][4]

For decades, KRAS was considered "undruggable" due to its smooth surface, which lacks deep hydrophobic pockets, and the picomolar affinity of its nucleotide-binding pocket.[3][5] However, the recent success of covalent inhibitors targeting the KRAS G12C mutation has revitalized efforts to develop inhibitors for other KRAS mutants, including the highly prevalent G12D.[6]

This compound is a recently developed inhibitor targeting the KRAS G12D mutation.[7] Its characterization provides a framework for evaluating novel therapeutic agents against this critical oncogenic driver. This guide details the essential in vitro assays and data required to profile such an inhibitor, using publicly available data on various KRAS G12D inhibitors to provide context and comparative benchmarks.

Quantitative Data Summary

The in vitro characterization of a KRAS G12D inhibitor involves quantifying its binding affinity, biochemical inhibition, cellular potency, and selectivity. The following tables summarize key data for representative KRAS G12D inhibitors.

Table 1: Biochemical and Binding Affinity of KRAS G12D Inhibitors

| Compound | Target | Assay | KD (Dissociation Constant) | IC50 (Inhibitory Concentration) | Reference |

| MRTX1133 | GDP-KRAS G12D | SPR | ~0.2 pM | <2 nM | [8][9] |

| MRTX1133 | Active KRAS G12D | HTRF | - | 9 nM | [9] |

| Compound 11 | GTP-KRAS G12D | MST | ~0.4–0.7 µM | - | [10] |

| TH-Z827 | GDP-KRAS G12D | ITC | Data not specified | - | [11] |

| TH-Z827 | GMPPNP-KRAS G12D | ITC | Data not specified | - | [11] |

| BI-2852 | GTP-KRAS G12D | - | - | 450 nM | [12] |

SPR: Surface Plasmon Resonance; HTRF: Homogeneous Time-Resolved Fluorescence; MST: MicroScale Thermophoresis; ITC: Isothermal Titration Calorimetry.

Table 2: Cellular Activity of KRAS G12D Inhibitors

| Compound | Cell Line (Cancer Type) | Assay | IC50 (Cell Viability) | Notes | Reference |

| MRTX1133 | KRAS G12D Mutant Panel | Cell Viability | Median ~5 nM | >1,000-fold selective vs KRAS WT cells | [8] |

| TH-Z835 | Cancer Cell Lines | Proliferation | Inhibition observed | Not fully dependent on KRAS mutation status | [11] |

| This compound | AsPC-1 Xenograft Model | Tumor Growth | Dose-dependent inhibition | In vivo data | [7] |

| HRS-4642 | KRAS G12D Mutant Panel | Proliferation | Strong specific inhibition | - | [13] |

Table 3: Selectivity Profile of KRAS G12D Inhibitors

| Compound | Selectivity Target | Fold Selectivity | Assay | Reference |

| MRTX1133 | KRAS WT | ~700-fold (Binding) | SPR | [8][9] |

| MRTX1133 | KRAS WT | >1,000-fold (Cellular) | ERK1/2 Phosphorylation | [8][9] |

| Compound 11 | GDP-KRAS WT/G12D | Very weak or no binding | MST | [10] |

| TH-Z827 | KRAS WT / G12C | Selective for G12D | ITC / Enzymatic Assays | [11] |

Signaling Pathways and Experimental Workflows

Visualizing the mechanism of action and the experimental process is crucial for understanding the inhibitor's role and characterization pipeline.

Caption: KRAS G12D Signaling Pathway and Point of Inhibition.

Caption: Standard In Vitro Characterization Workflow for a KRAS G12D Inhibitor.

Detailed Experimental Protocols

The following are representative protocols for key in vitro experiments used to characterize KRAS G12D inhibitors.

Surface Plasmon Resonance (SPR) for Binding Affinity

-

Objective: To measure the binding affinity (KD) and kinetics (kon, koff) of the inhibitor to purified KRAS G12D protein.

-

Principle: SPR detects changes in the refractive index on the surface of a sensor chip when an analyte (inhibitor) flows over and binds to a ligand (KRAS protein) immobilized on the chip.

-

Methodology:

-

Protein Immobilization: Purified, recombinant GDP-loaded KRAS G12D protein is immobilized on a CM5 sensor chip via amine coupling. A reference channel is prepared similarly but without the protein to subtract non-specific binding.

-

Analyte Preparation: this compound is serially diluted in an appropriate running buffer (e.g., HBS-EP+) containing a small percentage of DMSO to ensure solubility.

-

Binding Measurement: The inhibitor dilutions are injected over the sensor chip surface at a constant flow rate. Association is measured during the injection, and dissociation is measured during the subsequent flow of running buffer.

-

Data Analysis: The resulting sensorgrams are corrected for non-specific binding using the reference channel. The data are then fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD = koff/kon).[9]

-

HTRF for Biochemical Inhibition

-

Objective: To measure the ability of the inhibitor to block the interaction between KRAS G12D and its effector proteins, such as RAF1.

-

Principle: Homogeneous Time-Resolved Fluorescence uses fluorescence resonance energy transfer (FRET) between a donor (e.g., Europium cryptate) and an acceptor (e.g., d2) fluorophore. When tagged KRAS and tagged RAF1 interact, the fluorophores are brought into proximity, generating a FRET signal. An inhibitor disrupts this interaction, leading to a decrease in the signal.

-

Methodology:

-

Reagents: Biotinylated-RAF-RBD (RAS binding domain), GST-tagged KRAS G12D, Europium-labeled anti-GST antibody, and Streptavidin-d2.

-

Assay Procedure:

-

The inhibitor is serially diluted in assay buffer in a microplate.

-

GST-KRAS G12D and GTPγS (a non-hydrolyzable GTP analog to ensure KRAS is active) are added and incubated.

-

Biotinylated-RAF-RBD, Europium-anti-GST, and Streptavidin-d2 are added.

-

The plate is incubated to allow for binding equilibrium to be reached.

-

-

Data Acquisition: The fluorescence is read at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) on an HTRF-compatible plate reader. The ratio of the signals is calculated and plotted against the inhibitor concentration to determine the IC50 value.[9]

-

Cell Viability/Proliferation Assay

-

Objective: To determine the potency of the inhibitor in suppressing the growth and proliferation of cancer cell lines harboring the KRAS G12D mutation.

-

Principle: Assays like CellTiter-Glo® measure the amount of ATP present, which is an indicator of metabolically active, viable cells. A decrease in ATP corresponds to reduced cell viability.

-

Methodology:

-

Cell Plating: KRAS G12D mutant (e.g., AsPC-1, MIA PaCa-2) and KRAS wild-type (e.g., BxPC-3) cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).

-

Lysis and Signal Detection: The CellTiter-Glo® reagent is added to each well, which lyses the cells and contains luciferase and its substrate to generate a luminescent signal proportional to the amount of ATP.

-

Data Analysis: Luminescence is measured using a plate reader. The data are normalized to vehicle-treated controls, and the results are plotted against inhibitor concentration to calculate the IC50 or GI50 (concentration for 50% growth inhibition).[8][14]

-

Western Blot for Pathway Modulation

-

Objective: To confirm that the inhibitor's anti-proliferative effects are due to the suppression of the KRAS downstream signaling pathway.

-

Principle: Western blotting uses antibodies to detect specific proteins (e.g., phosphorylated ERK and AKT) in cell lysates that have been separated by size via gel electrophoresis.

-

Methodology:

-

Cell Treatment and Lysis: KRAS G12D mutant cells are treated with the inhibitor at various concentrations for a short period (e.g., 2-4 hours). After treatment, cells are washed and lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford assay to ensure equal loading.

-

Gel Electrophoresis and Transfer: Equal amounts of protein are loaded and separated on an SDS-PAGE gel and then transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT. A loading control like β-actin or GAPDH is also used.

-

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. A chemiluminescent substrate is added, and the signal is detected. A decrease in the p-ERK/total ERK and p-AKT/total AKT ratios indicates successful pathway inhibition.[4]

-

References

- 1. Discovery of Selective and Potent KRASG12D Inhibitors as Potential Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. K-RasG12D has an allosteric small molecule binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 6. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of High-Affinity Noncovalent Allosteric KRAS Inhibitors That Disrupt Effector Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 11. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of New KRAS G12D Inhibitors through Computer-Aided Drug Discovery Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

In-Depth Technical Guide to Early Preclinical Data of KrasG12D-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early preclinical data for KrasG12D-IN-1, a potent and selective inhibitor of the KRAS G12D mutation. The information presented is collated from the primary research publication by Xiao X, et al., titled "Design, Synthesis, and Pharmacological Evaluation of Multisubstituted Pyrido[4,3-d]pyrimidine Analogues Bearing Deuterated Methylene Linkers as Potent KRASG12D Inhibitors," published in the Journal of Medicinal Chemistry in 2023. This compound is identified as compound 22 in this study.

Mechanism of Action

This compound is a non-covalent inhibitor that selectively targets the KRAS G12D mutant protein. The KRAS G12D mutation is a common oncogenic driver in various cancers, including pancreatic, colorectal, and lung cancers. This mutation impairs the intrinsic GTPase activity of the KRAS protein, locking it in a constitutively active, GTP-bound state. This leads to the persistent activation of downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, which drive uncontrolled cell proliferation, survival, and tumor growth. This compound is designed to bind to the KRAS G12D protein and disrupt its interaction with downstream effectors, thereby inhibiting these oncogenic signaling cascades.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (compound 22) as reported in the primary literature.

Table 1: In Vitro Biochemical and Cellular Activity

| Assay Type | Target/Cell Line | Metric | Value |

| Biochemical Assay | |||

| KRAS G12D Binding Affinity | Recombinant KRAS G12D | KD | Data not publicly available |

| Cellular Assays | |||

| p-ERK Inhibition | AsPC-1 (Pancreatic, KRAS G12D) | IC50 | Data not publicly available |

| Cell Proliferation | AsPC-1 (Pancreatic, KRAS G12D) | IC50 | Data not publicly available |

| Cell Proliferation | GP2d (Colorectal, KRAS G12D) | IC50 | Data not publicly available |

| Cell Proliferation | SW620 (Colorectal, KRAS G12V) | IC50 | Data not publicly available |

| Cell Proliferation | BxPC-3 (Pancreatic, KRAS WT) | IC50 | Data not publicly available |

Note: Specific IC50 and KD values from the primary publication are not publicly available and would require access to the full-text article.

Table 2: In Vivo Efficacy in Xenograft Model

| Animal Model | Cancer Type | Treatment | Dosage | Tumor Growth Inhibition (TGI) |

| AsPC-1 Xenograft (Mice) | Pancreatic | This compound | Dose-dependent | Significant |

Note: The primary publication states dose-dependent anti-tumor efficacy with significant tumor growth inhibition in the AsPC-1 xenograft mouse model.[1] Specific dosage and TGI percentages are not available in the public domain.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of preclinical findings. The following outlines the general methodologies likely employed in the evaluation of this compound, based on standard practices in the field and information from related publications.

Biochemical Assays (e.g., Surface Plasmon Resonance - SPR)

-

Protein Immobilization: Recombinant human KRAS G12D protein is immobilized on a sensor chip.

-

Analyte Injection: A series of concentrations of this compound are injected over the sensor surface.

-

Data Acquisition: The binding events are monitored in real-time by detecting changes in the refractive index at the sensor surface.

-

Data Analysis: The association and dissociation rates are measured to calculate the equilibrium dissociation constant (KD), which quantifies the binding affinity.

Cellular Assays

-

p-ERK Inhibition Assay (ELISA or Western Blot):

-

Cell Culture: KRAS G12D mutant cancer cells (e.g., AsPC-1) are cultured to a suitable confluency.

-

Compound Treatment: Cells are treated with varying concentrations of this compound for a specified duration.

-

Cell Lysis: Cells are lysed to extract total protein.

-

Quantification: The levels of phosphorylated ERK (p-ERK) and total ERK are quantified using either an enzyme-linked immunosorbent assay (ELISA) or Western blot analysis.

-

Data Analysis: The IC50 value, representing the concentration of the inhibitor that causes 50% inhibition of p-ERK, is calculated.

-

-

Cell Proliferation Assay (e.g., CellTiter-Glo®):

-

Cell Seeding: Cancer cell lines with different KRAS mutation statuses are seeded in 96-well plates.

-

Compound Treatment: After cell attachment, they are treated with a range of concentrations of this compound.

-

Incubation: The plates are incubated for a period of 72 to 120 hours.

-

Viability Assessment: Cell viability is determined by adding a reagent that measures ATP levels, which correlates with the number of viable cells.

-

Data Analysis: The IC50 value for cell growth inhibition is determined by plotting cell viability against the inhibitor concentration.

-

In Vivo Xenograft Studies

-

Cell Implantation: Human cancer cells (e.g., AsPC-1) are subcutaneously implanted into immunocompromised mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment Administration: Mice are randomized into vehicle control and treatment groups. This compound is administered orally or via injection at various doses and schedules.

-

Tumor Measurement: Tumor volume and body weight are measured regularly throughout the study.

-

Efficacy Evaluation: At the end of the study, the tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.

Visualizations

Signaling Pathway Diagram

Caption: KRAS G12D signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Caption: General preclinical development workflow for a targeted inhibitor like this compound.

References

Investigating the Selectivity Profile of a Novel KRAS G12D Inhibitor: A Technical Overview

Disclaimer: The specific compound "KrasG12D-IN-1" is not documented in publicly available scientific literature. This guide, therefore, provides a detailed technical overview of a representative and well-characterized series of KRAS G12D inhibitors, exemplified by compounds such as TH-Z827 and TH-Z835, to illustrate the principles of selectivity and experimental investigation for this important therapeutic target.

The KRAS protein, a critical molecular switch in cellular signaling, is one of the most frequently mutated oncogenes in human cancers.[1][2] The G12D mutation, in particular, is highly prevalent in aggressive cancers like pancreatic ductal adenocarcinoma and has been notoriously difficult to target.[2][3] This document outlines the selectivity profile and characterization of a novel class of non-covalent KRAS G12D inhibitors that operate through a unique salt-bridge formation mechanism.

Mechanism of Action: Salt-Bridge Formation

Unlike covalent inhibitors that target the KRAS G12C mutation, this series of inhibitors is designed to form a salt bridge with the aspartate residue at position 12 of the mutant KRAS protein.[1][4] This interaction is crucial for their potency and selectivity. These inhibitors are capable of binding to both the GDP-bound (inactive) and GTP-bound (active) states of KRAS G12D, effectively disrupting its interaction with downstream effectors like CRAF and inhibiting oncogenic signaling.[1][5][6]

Caption: Inhibitor binding to the KRAS G12D Switch-II pocket and forming a salt bridge with Asp12, blocking CRAF interaction.

Selectivity and Potency Profile

The selectivity of this inhibitor series is a key attribute. Isothermal titration calorimetry (ITC) and enzymatic assays have demonstrated a clear preference for KRAS G12D over the wild-type (WT) protein and other common mutants like G12C.[1]

Table 1: In Vitro Selectivity and Potency of TH-Z827

| Target | Assay Type | Metric | Value (µM) | Selectivity vs. G12D |

| KRAS G12D | SOS-catalyzed Nucleotide Exchange | IC50 | 2.4 | - |

| KRAS G12C | SOS-catalyzed Nucleotide Exchange | IC50 | 20 | ~8.3-fold |

| KRAS WT | Isothermal Titration Calorimetry | Binding | No measurable binding | High |

| KRAS G12C | Isothermal Titration Calorimetry | Binding | No measurable binding | High |

Data sourced from Mao et al., 2022.[1]

Table 2: Cellular Anti-Proliferative Activity of TH-Z827

| Cell Line | Cancer Type | KRAS Mutation | Metric | Value (µM) |

| PANC-1 | Pancreatic | G12D | IC50 | 4.4 |

| Panc 04.03 | Pancreatic | G12D | IC50 | 4.7 |

Data sourced from Mao et al., 2022.[1]

Despite the high selectivity for the G12D mutant protein, some studies note that the inhibition of cancer cell proliferation was not fully dependent on the KRAS mutation status, suggesting potential off-target effects, possibly through the inhibition of other non-KRAS small GTPases.[1][4][5] Further investigation, such as broad kinome scanning, would be required to fully delineate the off-target profile.

Key Experimental Protocols

The characterization of these inhibitors relies on a suite of biochemical and cell-based assays.

Isothermal Titration Calorimetry (ITC)

ITC is employed to directly measure the binding affinity between the inhibitor and various KRAS proteins.

-

Objective: To determine the binding constant (KD) of the inhibitor to GDP- and GTP-bound forms of KRAS G12D, KRAS WT, and KRAS G12C.

-

Methodology:

-

Recombinant KRAS proteins are purified and loaded into the sample cell of the calorimeter.

-

The inhibitor is prepared in a matched buffer and loaded into the injection syringe.

-

A series of small, precise injections of the inhibitor into the sample cell is performed.

-

The heat released or absorbed during the binding event is measured after each injection.

-

The resulting data are integrated to generate a binding isotherm, which is then fit to a binding model to determine the thermodynamic parameters of the interaction (KD, enthalpy, and entropy).

-

Caption: Workflow for Isothermal Titration Calorimetry (ITC) binding assay.

SOS-Catalyzed Nucleotide Exchange Assay